molecular formula C26H22ClN3O5 B12044386 4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate CAS No. 477728-82-8

4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate

Cat. No.: B12044386
CAS No.: 477728-82-8
M. Wt: 491.9 g/mol
InChI Key: QFQTUSWUKWADDN-XXCBZJLXSA-N
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Description

4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 3-chloro-2-methylaniline with an oxoacetyl compound to form the hydrazone intermediate.

    Methoxylation: The intermediate is then reacted with a methoxyphenyl compound under specific conditions to introduce the methoxy group.

    Esterification: The final step involves the esterification of the methoxyphenyl intermediate with (2E)-3-phenyl-2-propenoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets and pathways. The hydrazone linkage and functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[(3-Chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-chlorobenzoate
  • 4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate

Uniqueness

4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate is unique due to its specific combination of functional groups and hydrazone linkage, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

477728-82-8

Molecular Formula

C26H22ClN3O5

Molecular Weight

491.9 g/mol

IUPAC Name

[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C26H22ClN3O5/c1-17-20(27)9-6-10-21(17)29-25(32)26(33)30-28-16-19-11-13-22(23(15-19)34-2)35-24(31)14-12-18-7-4-3-5-8-18/h3-16H,1-2H3,(H,29,32)(H,30,33)/b14-12+,28-16+

InChI Key

QFQTUSWUKWADDN-XXCBZJLXSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC

Origin of Product

United States

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